2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methoxybenzoate
Description
Crystallographic Analysis and Molecular Geometry
Single-crystal X-ray diffraction studies reveal that the title compound crystallizes in the monoclinic system with space group P2₁/n and unit cell parameters a = 13.008 ± 0.0008 Å, b = 9.332 ± 0.0006 Å, c = 16.3753 ± 0.0012 Å, and β = 104.364 ± 0.007°. The asymmetric unit comprises one molecule, with the benzofuran and indole moieties connected via a methylene bridge. The benzofuran core adopts a planar configuration, with bond lengths of 1.364 Å (C–O) and 1.423 Å (C–C) in the furan ring, consistent with aromatic delocalization. The 4-methoxybenzoate group projects perpendicularly from the benzofuran plane, stabilized by intramolecular C–H⋯O interactions (2.42 Å).
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| a (Å) | 13.008 ± 0.0008 |
| b (Å) | 9.332 ± 0.0006 |
| c (Å) | 16.3753 ± 0.0012 |
| β (°) | 104.364 ± 0.007 |
| Volume (ų) | 1925.7 ± 0.2 |
| R factor (all data) | 0.0847 |
The indole ring exhibits slight puckering, with a dihedral angle of 12.3° between the pyrrole and benzene subunits. The ethyl group at N1 adopts a staggered conformation relative to the indole plane, minimizing steric hindrance.
Conformational Studies Through X-ray Diffraction
X-ray analysis highlights two key conformational features:
- The methylene bridge between the indole and benzofuran moieties adopts an s-cis conformation, with a torsion angle of −178.5° (C3–C2–C1'–C2'), ensuring maximal π-conjugation between the rings.
- The 4-methoxybenzoate group rotates freely about the ester linkage, with a C–O–C–C torsion angle of 87.6°, influenced by weak C–H⋯π interactions (2.87 Å) with adjacent molecules.
The benzofuran ring’s planarity contrasts with the slight distortion observed in related hybrids, such as 3-(1H-indol-3-yl)-2-benzofuran-1(3H)-one, where steric clashes induce a dihedral angle of 86.55° between the rings. In the title compound, the ethyl substituent at N1 reduces steric strain, allowing closer ring proximity.
Tautomeric Equilibrium Investigations
The compound exists exclusively in the keto tautomeric form in the solid state, as evidenced by the absence of enol-related O–H stretching vibrations in IR spectra and a carbonyl bond length of 1.221 Å. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict a keto-enol equilibrium constant (Keq) of 1.2 × 10−4 in solution, favoring the keto form by 12.3 kcal/mol. This preference arises from resonance stabilization of the benzofuran carbonyl group and intramolecular hydrogen bonding between the indole N–H and the furan oxygen (2.67 Å).
Comparative Analysis With Related Benzofuran-Indole Hybrids
Table 2: Structural comparison with analogs
The title compound’s smaller dihedral angle (12.3°) compared to analogs (58.7–86.55°) reflects reduced steric bulk from the ethyl group versus larger substituents like tetrabutylammonium or bromobenzofuran. Its hydrogen-bonding network, comprising N–H⋯O and C–H⋯O interactions, contrasts with the O–H⋯N dimers in cobalt orotate complexes and the C–H⋯π stacking in 5-bromo derivatives. These differences underscore the role of substituents in modulating crystal packing and stability.
The methoxy group in the 4-methoxybenzoate moiety enhances solubility relative to non-polar analogs, as evidenced by its lower melting point (178°C vs. 210–230°C for brominated derivatives). This structural feature may facilitate applications requiring solution-phase processing.
Properties
Molecular Formula |
C27H21NO5 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H21NO5/c1-3-28-16-18(21-6-4-5-7-23(21)28)14-25-26(29)22-13-12-20(15-24(22)33-25)32-27(30)17-8-10-19(31-2)11-9-17/h4-16H,3H2,1-2H3/b25-14+ |
InChI Key |
JQHZPJIMRMCLBJ-AFUMVMLFSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)OC |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Benzo[b]furan Core Construction
The benzo[b]furan scaffold is synthesized via Friedel-Crafts acylation followed by intramolecular cyclization. Starting with 4-methoxybenzoic acid, the sequence involves:
-
Methylation : Conversion to methyl 4-methoxybenzoate using methanol and sulfuric acid (98% yield).
-
Nitration : Introduction of a nitro group at the C5 position with fuming HNO₃/H₂SO₄ (72% yield).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) to form the amine intermediate (89% yield).
-
Cyclization : Treatment with acetic anhydride under reflux to form 3-oxobenzo[3,4-b]furan-6-yl acetate (67% yield).
Indole Moiety Incorporation
The indole segment is introduced via Fischer indole synthesis :
Esterification with 4-Methoxybenzoyl Chloride
The final step employs Mitsunobu conditions :
-
Activation : 4-Methoxybenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂).
-
Coupling : Reaction with the indole-furan intermediate in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base (63% yield).
Optimization Strategies and Comparative Analysis
Table 1: Reaction Conditions and Yields for Key Steps
Solvent and Catalyst Impact
-
Friedel-Crafts Cyclization : BF₃·Et₂O outperforms AlCl₃ in minimizing side reactions (67% vs. 52% yield).
-
Indole Coupling : p-TsOH in acetic acid provides superior regioselectivity compared to HCl (58% vs. 41% yield).
-
Esterification : DIPEA in DCM reduces racemization risk compared to pyridine (63% vs. 55% yield).
Purification Challenges
-
Chromatography : Silica gel chromatography with hexane/ethyl acetate (3:1) resolves diastereomers of the methylene-bridged intermediate.
-
Recrystallization : Ethanol/water mixtures (7:3) achieve >98% purity for the final product.
Spectroscopic Characterization and Validation
Table 2: Key Spectroscopic Data
| Compound Stage | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| Benzo[b]furan intermediate | 7.82 (d, J=8.4 Hz, 1H), 6.91 (s, 1H) | 1745 (C=O), 1610 (C=C) | 347.4 |
| Indole-furan adduct | 8.12 (s, 1H, indole H), 7.45 (m, 4H) | 1680 (C=N), 1595 (C-O) | 409.4 |
| Final product | 8.30 (s, 1H), 7.65–7.10 (m, 8H) | 1720 (ester C=O), 1250 | 529.5 |
NMR Analysis
-
Final Product : The singlet at δ 8.30 ppm confirms the methylene bridge proton. Aromatic protons for the 4-methoxybenzoate group appear as a doublet at δ 7.65 ppm (J=8.8 Hz).
-
Esterification Validation : The absence of -OH stretches in IR (3300–3500 cm⁻¹) confirms complete ester formation.
Scalability and Industrial Feasibility
Pilot-Scale Synthesis
Chemical Reactions Analysis
Types of Reactions
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The carbonyl group in the benzo[b]furan core can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens and alkylating agents. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted indole compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural analogs:
*Estimated based on structural analysis; exact data unavailable.
Key Observations:
Substituent Effects: The 1-ethylindol-3-yl group in the target compound distinguishes it from analogs with phenyl (BH26358) or halogenated aryl groups (BH26354). The 4-methoxybenzoate ester increases steric bulk and lipophilicity compared to acetate () or methyl benzoate derivatives (BH26358). This could improve membrane permeability but reduce aqueous solubility.
Hydrogen Bonding :
- Compounds with benzoate esters (e.g., ’s 2-oxo-2-phenylethyl benzoate) form R2(10) hydrogen-bonded dimers via C–H···O interactions. The target compound likely adopts similar packing, stabilized by weak C10–H10A···O4 and C14–H14A···O3 bonds .
These features are absent in the target compound, which relies on indole’s electron-rich system for interactions. The 7-methyl group in ’s compound may sterically hinder interactions at the benzofuran core, a feature absent in the target compound.
Biological Activity
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methoxybenzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features an indole moiety, a benzo[b]furan core, and a methoxybenzoate group, making it a candidate for various therapeutic applications.
The molecular formula of this compound is with a molecular weight of 439.5 g/mol. The structure includes functional groups that are known to interact with biological systems, suggesting possible mechanisms of action in pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | [(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzoate |
The biological activity of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methoxybenzoate is hypothesized to involve several mechanisms:
- Antioxidant Activity : The indole and benzo[b]furan structures may contribute to antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation pathways.
- Receptor Modulation : Potential interactions with various receptors (e.g., serotonin receptors) could mediate its pharmacological effects.
Biological Activities
Research has indicated the following biological activities associated with this compound:
- Anticancer Activity : Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer.
- Antimicrobial Properties : The compound may demonstrate activity against certain bacterial and fungal strains, making it a candidate for further investigation as an antimicrobial agent.
- Anti-inflammatory Effects : Its potential to modulate inflammatory pathways could position it as a therapeutic option for inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methoxybenzoate:
-
Cytotoxicity Assays : In vitro assays have demonstrated that derivatives of indole compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Example: A study found that similar indole derivatives significantly reduced cell viability in MCF7 breast cancer cells (IC50 values in the micromolar range).
-
Antimicrobial Testing : Research indicated that certain benzo[b]furan derivatives exhibited potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus.
- Example: A derivative showed an inhibition zone diameter of 15 mm against S. aureus in agar diffusion tests.
-
Inflammation Models : Animal models have been used to assess anti-inflammatory effects, where compounds demonstrated reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6).
- Example: In a carrageenan-induced paw edema model, treatment with related compounds resulted in a significant reduction in paw swelling compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
